molecular formula C18H15N3OS B2401780 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile CAS No. 637748-73-3

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2401780
CAS No.: 637748-73-3
M. Wt: 321.4
InChI Key: RERMRRXPZHSRKC-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde in the presence of a suitable base, followed by the addition of malononitrile. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)acetonitrile
  • 2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile
  • 2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its potential as a fluorescent probe and its ability to interact with biological targets.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-2-22-15-9-7-14(8-10-15)20-12-13(11-19)18-21-16-5-3-4-6-17(16)23-18/h3-10,12,20H,2H2,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERMRRXPZHSRKC-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.